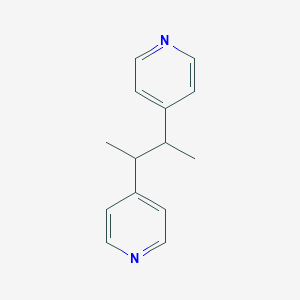

2,3-Bis-(4-pyridyl)butane

Description

BenchChem offers high-quality 2,3-Bis-(4-pyridyl)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis-(4-pyridyl)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-pyridin-4-ylbutan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXWHRUXUVTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Bis-(4-pyridyl)butane (CAS 655-47-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,3-Bis-(4-pyridyl)butane. As a member of the bipyridyl ligand family, this compound holds significant promise in the fields of coordination chemistry, materials science, and drug discovery.

Core Molecular Attributes

2,3-Bis-(4-pyridyl)butane is a solid organic compound characterized by a butane backbone substituted with two pyridine rings at the 2 and 3 positions. The nitrogen atoms in the pyridine rings can act as Lewis bases, making the molecule an effective bidentate ligand for coordinating with metal centers.

Table 1: Physicochemical Properties of 2,3-Bis-(4-pyridyl)butane [1]

| Property | Value |

| CAS Number | 655-47-0 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.296 g/mol |

| Physical State | Solid |

| IUPAC Name | 4-[3-(pyridin-4-yl)butan-2-yl]pyridine |

| InChI | InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |

| Canonical SMILES | CC(C1=CC=NC=C1)C(C)C1=CC=NC=C1 |

Spectroscopic and Analytical Characterization

While specific spectra for 2,3-Bis-(4-pyridyl)butane are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons on the butane backbone, including the methine and methyl groups, would appear in the upfield region. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the molecule (meso vs. chiral isomers).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine rings and the butane backbone. The aromatic carbons would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons would be found at higher field.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Bis-(4-pyridyl)butane would be characterized by:

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C=N and C=C stretching vibrations within the pyridine rings, typically in the 1400-1600 cm⁻¹ region.

-

C-C stretching and bending vibrations for the butane backbone.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.3). Fragmentation patterns would involve the cleavage of the butane backbone and the pyridine rings.

Synthesis and Methodologies

A specific, detailed experimental protocol for the synthesis of 2,3-Bis-(4-pyridyl)butane is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. One potential approach involves the reductive coupling of a suitable 4-substituted pyridine precursor.

Below is a generalized workflow for a potential synthesis, which would require experimental optimization.

Figure 1: A conceptual workflow for the synthesis of 2,3-Bis-(4-pyridyl)butane.

Experimental Causality:

-

Reductive Coupling: The initial step would likely involve a reductive coupling of 4-acetylpyridine, using a reagent like samarium(II) iodide or pinacol coupling conditions. This would form the C2-C3 bond of the butane backbone and generate the corresponding diol intermediate. The choice of a one-electron reductant is crucial to promote the coupling of two ketone molecules.

-

Deoxygenation: The resulting diol would then need to be deoxygenated to yield the final butane product. This can be achieved through various methods, such as the Barton-McCombie deoxygenation or by conversion to a dithioacetal followed by reduction with Raney nickel. The selection of the deoxygenation method would depend on the stability of the pyridine rings to the reaction conditions.

Self-Validating System: Each step of the synthesis would require rigorous purification and characterization to validate the identity and purity of the intermediates and the final product. Techniques such as column chromatography for purification, and NMR, IR, and mass spectrometry for characterization, would be essential.

Applications in Research and Development

The structural motif of 2,3-Bis-(4-pyridyl)butane, featuring two accessible nitrogen donors with a flexible aliphatic linker, makes it a versatile building block in several areas of chemical research.

4.1. Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Similar to other bipyridyl ligands, 2,3-Bis-(4-pyridyl)butane can act as a linker to construct coordination polymers and MOFs.[2][3] The flexibility of the butane backbone allows for a range of coordination angles and distances, potentially leading to novel network topologies. The resulting materials could have applications in gas storage, separation, and catalysis.

Figure 2: Schematic representation of MOF assembly using 2,3-Bis-(4-pyridyl)butane.

4.2. Catalysis

Metal complexes incorporating 2,3-Bis-(4-pyridyl)butane as a ligand could exhibit catalytic activity. The electronic properties of the metal center can be tuned by the pyridyl groups, and the steric environment can be influenced by the butane backbone. These complexes could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4][5]

4.3. Drug Development

The pyridine moiety is a common scaffold in many pharmacologically active compounds.[6][7][8] Derivatives of 2,3-disubstituted pyridines have been investigated as potent and orally active inhibitors for various biological targets.[7] The potential for 2,3-Bis-(4-pyridyl)butane and its derivatives to interact with biological targets warrants further investigation in drug discovery programs.

Safety and Handling

2,3-Bis-(4-pyridyl)butane is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements:

-

Precautionary Phrases:

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

2,3-Bis-(4-pyridyl)butane is a bipyridyl ligand with significant potential for applications in coordination chemistry, catalysis, and medicinal chemistry. While there is a need for more comprehensive experimental data on its physicochemical properties and a detailed, optimized synthesis protocol, the foundational information available suggests that it is a valuable compound for further research and development. Its ability to form diverse coordination complexes and its structural similarity to known bioactive molecules make it an attractive target for exploration by researchers in both academic and industrial settings.

References

(Please note that direct links to some articles may require a subscription to the respective journal.)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. air.unimi.it [air.unimi.it]

- 5. 2-Pyridyl substituents enhance the activity of palladium–phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and properties of 2-(4-substituted)butyl derivatives of some 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile and Solvent Engineering for 2,3-Bis(4-pyridyl)butane

Topic: 2,3-bis(4-pyridyl)butane Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2,3-bis(4-pyridyl)butane (CAS: 655-47-0), often abbreviated as 4,4'-(butane-2,3-diyl)dipyridine , serves as a critical bidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular architectures. Its utility stems from its conformational flexibility and the ability of the pyridyl nitrogens to coordinate with transition metals.

However, its solubility behavior is non-trivial due to the presence of two chiral centers at the butane bridge, leading to meso (achiral) and racemic (rac, chiral) diastereomers. These isomers exhibit distinct crystal packing energies and, consequently, different solubility profiles. This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility for stock preparation and kinetic control for crystallization.

Physicochemical Basis of Solubility

-

Lipophilic Domain: The central butane chain (

) imparts significant hydrophobicity, limiting solubility in pure water and highly polar protic solvents at low temperatures. -

Polarizable Domain: The two pyridine rings allow for

- -

Acid-Base Sensitivity: The basicity of the pyridyl nitrogens (

for conjugate acid) renders the molecule highly soluble in aqueous acidic media via protonation.

Solubility Data & Solvent Screening

The following data categorizes solvents based on their operational utility. Note that commercial samples are often mixtures of meso and rac isomers unless specified; pure meso isomers generally exhibit lower solubility due to more efficient crystal packing.

Table 1: Operational Solubility Profile

| Solvent Class | Specific Solvents | Solubility Status | Operational Application |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | High (>50 mg/mL) | Ideal for stock solutions , NMR analysis, and liquid-liquid extraction. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Used for MOF synthesis and high-concentration reactions. Difficult to remove. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate / Temp-Dependent | Recrystallization . Soluble at boiling point; sparingly soluble at RT. |

| Aromatic | Toluene, Benzene | Moderate | Crystal growth . Good for slow evaporation or solvothermal synthesis. |

| Ethers | THF, 1,4-Dioxane | Moderate | Suitable for reaction media; often miscible with anti-solvents. |

| Alkanes | Hexane, Pentane, Cyclohexane | Insoluble | Anti-solvents . Used to precipitate the ligand from DCM or Alcohols. |

| Aqueous | Water (pH 7) | Insoluble | Precipitation medium. |

| Aqueous Acid | 0.1 M HCl, Acetic Acid | High | Dissolution via protonation ( |

Solvent Engineering & Experimental Protocols

Protocol: Purification via Recrystallization

The separation of meso and rac isomers or the purification of the crude mixture is best achieved using a thermal gradient in ethanol or toluene.

Reagents: Crude 2,3-bis(4-pyridyl)butane, Absolute Ethanol (EtOH).

-

Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL of Ethanol.

-

Heating: Heat the mixture to reflux (

) with stirring. If the solid does not dissolve completely, add EtOH in 1 mL increments until a clear solution is obtained.-

Note: If insoluble particulates remain after 20 mL, filter the hot solution through a pre-heated glass frit to remove inorganic salts.

-

-

Cooling (Kinetic Control): Remove from heat and allow the solution to cool slowly to room temperature (RT) over 2 hours.

-

Differentiation: The meso isomer typically crystallizes first due to higher lattice energy.

-

-

Harvesting: Filter the resulting crystals and wash with cold (

) Ethanol. -

Second Crop: The filtrate (mother liquor) is enriched in the rac isomer. Reduce volume by 50% via rotary evaporation and cool to

to induce precipitation of the remaining material.

Protocol: Solubility Determination (Gravimetric)

For precise solubility data of a specific isomeric batch:

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Sonicate for 10 minutes, then stir at

for 24 hours. -

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter. -

Quantification: Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial. Evaporate the solvent under a nitrogen stream and dry in vacuo.

-

Calculation:

.

Visualizations & Logic Flows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on experimental goals. High-solubility solvents are preferred for analysis, while temperature-dependent solvents are required for purification.

Figure 2: Dissolution Mechanism & Interactions

Understanding the molecular interactions driving solubility.

Caption: Mechanistic breakdown of solubility. The lipophilic bridge limits aqueous solubility, while the basic nitrogens allow pH-switchable solubility.

Applications in Coordination Chemistry

The solubility profile of 2,3-bis(4-pyridyl)butane is frequently exploited in the "Layering Method" for growing single crystals of coordination polymers.

-

Technique: A solution of the metal salt (e.g.,

in Methanol) is carefully layered over a solution of the ligand (in DCM or Chloroform). -

Mechanism: The solvents are miscible, but the difference in density allows a distinct interface to form. As the solvents slowly diffuse, the local concentration of ligand and metal crosses the nucleation threshold, yielding high-quality crystals.

-

Why this works: The ligand is highly soluble in the dense organic layer (DCM) but less soluble in the methanol layer, promoting controlled precipitation upon mixing.

References

-

Fluorochem. (n.d.). 2,3-Bis(4-pyridyl)butane Product Sheet. Retrieved from

-

NIST Chemistry WebBook. (2025).[1] meso-2,3-dichlorobutane (Structural Analog Data). Retrieved from

-

PubChem. (2025).[2][3] 2,3-Di-3-pyridylbutane-2,3-diol (Related Structure Properties). Retrieved from

-

Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Tables. Retrieved from

-

CrystEngComm. (2002). One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne. (Contextual reference for pyridyl ligand solubility in DCM/MeOH systems). Retrieved from

Sources

The Unseen Flexibility: A Technical Guide to 2,3-Bis(4-pyridyl)butane as a Bridging Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the vast and intricate world of coordination chemistry, the design of organic ligands is paramount to the rational construction of functional metal-organic frameworks (MOFs) and coordination polymers. While rigid linkers have been extensively studied, their flexible counterparts offer a unique paradigm of dynamic and responsive materials. This guide delves into the core principles and practical applications of a lesser-explored yet highly promising bridging ligand: 2,3-bis(4-pyridyl)butane. We will navigate through its synthesis, stereochemical intricacies, conformational degrees of freedom, and its role in the assembly of novel supramolecular architectures. This document serves as an in-depth technical resource, providing not only theoretical insights but also actionable experimental protocols for the synthesis and characterization of coordination polymers based on this versatile linker.

Introduction: The Case for Flexible Ligands

The construction of coordination polymers and MOFs has traditionally been dominated by rigid, aromatic carboxylates and pyridyl-based ligands. This rigidity often imparts high thermal stability and permanent porosity to the resulting frameworks. However, the inherent lack of conformational freedom in these linkers can limit the structural diversity and the ability to create materials that can respond to external stimuli.

Flexible ligands, such as those possessing alkane backbones, introduce a new dimension to crystal engineering.[1][2] The rotational freedom around single bonds in the aliphatic chain allows the ligand to adopt various conformations, leading to a wider array of potential network topologies.[2] This adaptability can result in the formation of unique structures, such as interpenetrated networks, helical chains, and supramolecular isomers, which are often inaccessible with rigid linkers.[3][4]

2,3-bis(4-pyridyl)butane emerges as a particularly interesting candidate in this class. Its butane backbone, with two chiral centers, introduces the possibility of stereoisomerism (meso and dl forms), which can be exploited to fine-tune the resulting supramolecular assemblies. The methyl groups on the backbone also introduce steric hindrance that can influence the coordination geometry and the overall packing of the framework. This guide will provide a comprehensive overview of the fundamental aspects of 2,3-bis(4-pyridyl)butane as a building block in coordination chemistry.

Synthesis of the 2,3-Bis(4-pyridyl)butane Ligand

A critical aspect of utilizing a specific ligand is a reliable and scalable synthetic route. While the literature on the synthesis of 2,3-bis(4-pyridyl)butane is not extensive, a plausible and efficient method can be adapted from established organometallic coupling reactions. The reductive coupling of 4-vinylpyridine serves as a promising approach.

Stereoselective Synthesis of meso- and dl-2,3-Bis(4-pyridyl)butane

The synthesis of the stereoisomers of 2,3-bis(4-pyridyl)butane can be achieved through the reductive dimerization of 4-vinylpyridine. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reductive Coupling of 4-Vinylpyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. The apparatus is gently heated under vacuum and then cooled under a nitrogen atmosphere.

-

Activation of Magnesium: Anhydrous tetrahydrofuran (THF) is added to the flask, and the mixture is stirred until the color of the iodine disappears, indicating the activation of the magnesium.

-

Grignard Reagent Formation (Hypothetical): While a direct Grignard reaction with 4-vinylpyridine is complex, a more controlled approach involves the use of a milder reducing agent. A more feasible approach is the use of a low-valent titanium reagent (McMurry reaction) or samarium(II) iodide.

-

Proposed Synthesis via Reductive Coupling:

-

To a stirred suspension of a suitable reducing agent (e.g., a low-valent titanium species prepared from TiCl4 and a reducing metal like zinc or magnesium) in anhydrous THF under an inert atmosphere, a solution of 4-vinylpyridine in THF is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete conversion.

-

Rationale: The choice of a heterogeneous reducing agent can influence the stereoselectivity. The reaction likely proceeds through a radical or organometallic intermediate on the metal surface, where the stereochemical outcome of the C-C bond formation is determined by the relative orientation of the pyridyl groups.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, a mixture of meso and dl isomers, is then purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the diastereomers.

-

-

Characterization: The separated isomers should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess the purity of each isomer. The symmetry of the meso isomer will result in a simpler NMR spectrum compared to the dl enantiomers.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the stereochemistry of the isomers.

-

Caption: Proposed synthetic workflow for 2,3-bis(4-pyridyl)butane isomers.

Conformational Analysis and Coordination Modes

The flexibility of the butane backbone is a defining feature of 2,3-bis(4-pyridyl)butane. Understanding its conformational landscape is crucial for predicting its behavior as a bridging ligand.

Conformational Isomers of the Butane Backbone

Rotation around the central C2-C3 bond of the butane core leads to several conformers, with the most stable being the anti and gauche staggered conformations.[5][6] The anti conformation, where the two pyridyl groups are positioned at a dihedral angle of 180°, is generally the most stable due to minimized steric hindrance. The gauche conformations, with a dihedral angle of approximately 60°, are slightly higher in energy.[6] The eclipsed conformations are energetically unfavorable and are not significantly populated at room temperature.[7]

The choice of stereoisomer (meso vs. dl) will also influence the accessible conformations and the relative orientation of the pyridyl donor groups.

Coordination Modes

As a ditopic ligand, 2,3-bis(4-pyridyl)butane can bridge two metal centers through its pyridyl nitrogen atoms. The distance and relative orientation of these metal centers will be dictated by the conformation of the butane backbone.

-

Linear Bridging: An anti conformation of the butane backbone will position the two pyridyl groups for linear or near-linear bridging of two metal centers.

-

Angled Bridging: A gauche conformation will result in an angled disposition of the pyridyl groups, leading to the formation of cyclic or angled structural motifs in the coordination polymer.

The flexibility of the ligand allows for the formation of a variety of network dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[1][3]

Caption: Coordination modes of 2,3-bis(4-pyridyl)butane.

Synthesis of Coordination Polymers

The assembly of coordination polymers using 2,3-bis(4-pyridyl)butane can be achieved through various synthetic techniques, with solvothermal synthesis being one of the most common and effective methods.[8]

General Considerations for Synthesis

The final structure of a coordination polymer is influenced by several factors:

-

Metal Ion: The coordination geometry and preferred coordination number of the metal ion play a crucial role in determining the dimensionality and topology of the network.

-

Counter-anion: In the case of metal salts, the counter-anion can either coordinate to the metal center or remain as a charge-balancing species in the crystal lattice, thereby influencing the overall structure.

-

Solvent: The choice of solvent can affect the solubility of the reactants and can also act as a template, directing the formation of a particular crystalline phase.

-

Temperature: Temperature can influence the kinetics of crystal growth and can also lead to the formation of different polymorphs or supramolecular isomers.

-

Ligand Isomer: The use of the meso or dl isomer of 2,3-bis(4-pyridyl)butane will have a direct impact on the symmetry and packing of the resulting coordination polymer.

Experimental Protocol: Solvothermal Synthesis

This protocol provides a general guideline for the synthesis of a coordination polymer using 2,3-bis(4-pyridyl)butane.

-

Reactant Preparation: In a small glass vial, a metal salt (e.g., a nitrate, chloride, or perchlorate salt of a transition metal such as Zn(II), Co(II), or Cu(II)) and 2,3-bis(4-pyridyl)butane are combined in a specific molar ratio (e.g., 1:1 or 1:2).

-

Solvent Addition: A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), diethylformamide (DEF), ethanol, or water) is added to the vial.

-

Sealing and Heating: The vial is sealed and placed in a programmable oven. The temperature is ramped up to a specific value (typically between 80 °C and 150 °C) and held for a period of 24 to 72 hours.[8]

-

Cooling and Crystal Isolation: The oven is then slowly cooled to room temperature. The resulting crystals are isolated by filtration, washed with the mother liquor and then with a volatile solvent (e.g., ethanol or diethyl ether), and dried in air.

Rationale: The elevated temperature and pressure in a sealed system during solvothermal synthesis facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

Characterization of Coordination Polymers

A thorough characterization of the synthesized materials is essential to understand their structure and properties.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. It provides detailed information about bond lengths, bond angles, coordination geometry of the metal center, the conformation of the ligand, and the overall network topology.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline sample and to ensure that the structure determined by SCXRD is representative of the entire batch.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition temperature of the organic ligand.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the coordination polymer and can indicate the coordination of the pyridyl nitrogen to the metal center through shifts in the characteristic vibrational frequencies of the pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic coordination polymers (e.g., with Zn(II) or Cd(II)), solid-state or solution NMR spectroscopy can provide valuable information about the ligand environment and the overall structure of the polymer.

Caption: General workflow for coordination polymer synthesis and characterization.

Impact of Ligand Flexibility and Isomerism on Crystal Engineering

The use of flexible ligands like 2,3-bis(4-pyridyl)butane presents both opportunities and challenges in crystal engineering. The conformational freedom can lead to a rich structural diversity but can also make the prediction and control of the final structure more complex.

The stereochemistry of the 2,3-bis(4-pyridyl)butane ligand is expected to have a profound impact on the resulting framework. The centrosymmetric meso isomer is likely to favor the formation of more symmetric and potentially more ordered structures, while the chiral dl isomers could lead to the formation of chiral or non-centrosymmetric frameworks, which are of great interest for applications in catalysis and nonlinear optics.

Conclusion and Future Outlook

2,3-bis(4-pyridyl)butane represents a compelling yet underexplored building block in the field of coordination chemistry. Its flexible butane backbone and the presence of stereoisomers offer exciting possibilities for the design and synthesis of novel coordination polymers and MOFs with unique topologies and properties. This guide has provided a foundational understanding of the synthesis, conformational behavior, and coordination chemistry of this ligand, along with practical experimental protocols.

Future research in this area should focus on the systematic synthesis and characterization of coordination polymers using both the meso and dl isomers of 2,3-bis(4-pyridyl)butane with a variety of metal ions. A detailed investigation into the influence of the ligand's stereochemistry on the resulting framework architecture will be crucial. Furthermore, exploring the potential applications of these materials in areas such as gas storage, catalysis, and sensing will undoubtedly unlock the full potential of this versatile and flexible bridging ligand.

References

-

Soft 2D Layer Porous Coordination Polymers with 1,2-Di(4-pyridyl)ethane. ConnectSci. [Link]

-

Metal organic frameworks with uni-, di-, and tri-nuclear Cd(ii) SBU prepared from 1,3-bis(4-pyridyl)propane and different dicarboxylate ligands: syntheses, structures and luminescent properties. RSC Publishing. [Link]

-

Metal(ii)–organic frameworks with 3,3′-diphenyldicarboxylate and 1,3-bis(4-pyridyl)propane: preparation, crystal structures and luminescence. RSC Publishing. [Link]

-

Zn(II) and Co(II) 3D Coordination Polymers Based on 2-Iodoterephtalic Acid and 1,2-bis(4-pyridyl)ethane: Structures and Sorption Properties. MDPI. [Link]

-

Luminescent coordination polymers for the VIS and NIR range constituting LnCl3 and 1,2-bis(4-pyridyl)ethane. Dalton Transactions (RSC Publishing). [Link]

-

A one-dimensional CoII coordination polymer exhibiting an unusual conformation for 1,2-bis(4-pyridyl)ethane. IUCr Journals. [Link]

-

Determining Factors to Understand the External Quantum Efficiency Values: Study Carried Out with Copper(I)-I and 1,2-Bis(4-pyridyl)ethane Coordination Polymers as Downshifters in Photovoltaic Modules. PMC. [Link]

-

Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. MDPI. [Link]

-

Supramolecular Isomerism in Coordination Polymers: Conformational Freedom of Ligands in [Co(NO>3>)>2>(1,2-bis(4-pyridyl)ethane)>1.5>] >n>. University of Limerick. [Link]

-

Bringing a New Flexible Mercaptoacetic Acid Linker to the Design of Coordination Polymers. PMC. [Link]

-

Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3,4). Cal State Long Beach. [Link]

-

Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications. [Link]

-

Butane Conformational Analysis. Khan Academy. [Link]

-

Metallomacrocycle or helix: Supramolecular isomerism in bis(pyridylurea) metal complexes. CrystEngComm (RSC Publishing). [Link]

-

Conformational analysis of butane. Khan Academy. [Link]

-

Metal–organic frameworks derived from bis-pyridyl-bis-amide ligands : Effect of positional isomerism of the ligands, hydrogen bonding backbone, counter anions on the supramolecular structures and selective crystallization of the sulfate anion. CrystEngComm (RSC Publishing). [Link]

-

Spacer length-controlled assembly of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands. CrystEngComm (RSC Publishing). [Link]

-

A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. MDPI. [Link]

-

Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm (RSC Publishing). [Link]

-

Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. PMC. [Link]

-

Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. ResearchGate. [Link]

-

One-Dimensional copper(II) coordination polymer based on 1,2-bis-(4-pyridyl) ethane and 1,10-phenathroline. ResearchGate. [Link]

-

One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn). CrystEngComm (RSC Publishing). [Link]

-

Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene. RSC Publishing. [Link]

-

Chain Length Effect on the Structural and Emission Properties of the CuI/Bis((4-methoxyphenyl)thio)alkane Coordination Polymers. PubMed. [Link]

-

NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe. [Link]

-

Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. [Link]

-

Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands. ResearchGate. [Link]

-

Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. PubMed. [Link]

-

A Pair of CoII Supramolecular Isomers Based on Flexible Bis-Pyridyl-Bis-Amide and Angular Dicarboxylate Ligands. PMC - NIH. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 3. Crystal structure of [butane-2,3-dione bis(4-methylthiosemicarbazonato)-κ4 S,N 1,N 1′,S′](pyridine-κN)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Butane Conformational Analysis [research.cm.utexas.edu]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Molecular Weight and Exact Mass of C14H16N2

Advanced Mass Spectrometry Strategies for Isobaric Differentiation in Drug Discovery

Part 1: The Isobaric Dilemma in Drug Development[1]

In pharmaceutical research, the molecular formula C14H16N2 represents a classic "isobaric envelope"—a single chemical composition that masks a diverse array of structural isomers with vastly different pharmacological profiles. To the novice, C14H16N2 is simply a mass of 212.29 g/mol .[1] To the drug development scientist, it represents a critical decision point between a neuroactive scaffold (e.g., Ergoline ), a veterinary sedative (Atipamezole ), or a carcinogenic impurity (o-Tolidine ).[1]

This guide moves beyond basic stoichiometry to address the differentiation of these species using High-Resolution Mass Spectrometry (HRMS) . We focus on the distinction between Molecular Weight (MW) —used for bulk stoichiometry—and Exact Mass (Monoisotopic Mass) —the gold standard for structural confirmation.

Part 2: Core Quantitative Data

The precise characterization of C14H16N2 requires adherence to IUPAC atomic weights for bulk calculations and specific isotope masses for MS analysis.[1]

Table 1: Mass Definitions and Values for C14H16N2[1]

| Metric | Value | Definition & Application |

| Molecular Weight (MW) | 212.29 g/mol | The weighted average mass of all isotopes. Used for molarity calculations, weighing powders, and reaction stoichiometry.[1] |

| Exact Mass | 212.13135 Da | The mass of the molecule containing only the most abundant isotopes ( |

| [M+H] | 213.13863 Da | The protonated species observed in positive mode Electrospray Ionization (ESI+). |

| [M+Na] | 235.12057 Da | The sodiated adduct, often seen in LC-MS analyses of biological matrices.[1] |

Table 2: Elemental Composition and Isotopic Contribution[1]

| Element | Count | Isotope Mass (Da) | Contribution to Exact Mass |

| Carbon ( | 14 | 12.00000 | 168.00000 |

| Hydrogen ( | 16 | 1.00783 | 16.12528 |

| Nitrogen ( | 2 | 14.00307 | 28.00614 |

| Total | -- | -- | 212.13135 |

Critical Insight (Isotopic Pattern): With 14 carbons, the probability of finding a

C atom is significant.[1] The M+1 peak (mass ~213.134) will have a relative intensity of approximately 15.5% of the base peak ().[1] This predictable pattern is a primary quality control check in automated spectral processing.

Part 3: Case Studies in Isomerism

Why Exact Mass is Not Enough

While HRMS (Orbitrap or Q-TOF) can confirm the formula C14H16N2 with <5 ppm error, it cannot distinguish between isomers.[1] The following three compounds share the exact same mass but require distinct analytical workflows.

-

Ergoline (The Scaffold):

-

Relevance: The fundamental skeleton for a vast class of alkaloids (e.g., LSD, ergotamine) used in treating migraines and Parkinson's.[1]

-

Structure: Tetracyclic indole derivative.

-

MS Feature: High stability; fragments often lose NH3 or retain the indole core.

-

-

Atipamezole (The Drug):

-

Relevance: A synthetic

-adrenergic antagonist used to reverse sedation in veterinary medicine. -

Structure: Imidazole derivative.[2]

-

MS Feature: Distinct fragmentation showing imidazole ring cleavage.

-

-

o-Tolidine (The Impurity):

Part 4: Experimental Protocol (HRMS Validation)

This protocol describes the validation of a C14H16N2 target using a Q-Exactive (Orbitrap) system. This workflow ensures identification beyond simple mass matching.

Phase 1: Sample Preparation

-

Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

-

Filtration: 0.22 µm PTFE filter to remove particulates.

Phase 2: LC-MS/MS Acquisition Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (+).

-

Rationale: Nitrogen-containing compounds (amines/indoles) protonate readily (

).

-

-

Resolution: 70,000 (FWHM) at m/z 200.

-

Scan Range: m/z 100–500.

Phase 3: Data Analysis & Acceptance Criteria

-

Mass Accuracy: The observed monoisotopic mass must be within ±5 ppm of 212.13135.

-

Calculation:

-

-

Isotopic Pattern: The M+1 peak intensity must match theoretical prediction (approx 15-16%) within ±10% relative error.

-

Retention Time: Must match the specific isomer standard (e.g., Ergoline elutes later than Atipamezole on C18 due to higher lipophilicity).[1]

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for distinguishing C14H16N2 isomers using Mass Spectrometry.

Figure 1: Analytical workflow for the structural differentiation of C14H16N2 isomers using HRMS and MS/MS fragmentation patterns.

References

-

PubChem. (2025).[3][4] Compound Summary: o-Tolidine (C14H16N2).[3] National Library of Medicine. [Link]

-

Wikipedia. (2025). C14H16N2 Isomer List and Properties. Wikimedia Foundation.[5] [Link][3]

-

Scientific Instrument Services. (2025). Exact Mass Calculator for Mass Spectrometry. [Link]

-

MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for Phenolic and Alkaloid Analysis. Molecules Journal. [Link]

-

Sketchy. (2023).[6] Analyzing Compound Structure & Mass: Mass Spectrometry Fundamentals. [Link]

Sources

- 1. Masses [www2.chemistry.msu.edu]

- 2. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C14H16N2 - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Functionalization of 2,3-bis(4-pyridyl)butane for Fluorescent Sensing

Introduction: The 2,3-bis(4-pyridyl)butane Scaffold - A Versatile Platform for Fluorescent Chemosensor Development

The rational design of fluorescent chemosensors is a cornerstone of modern analytical chemistry, with applications spanning from environmental monitoring and industrial process control to advanced biomedical diagnostics. The fundamental principle of a fluorescent sensor involves the modulation of its emission properties upon interaction with a specific analyte. This requires a molecular scaffold that can be readily functionalized with both a recognition element (receptor) for the target analyte and a signaling unit (fluorophore). 2,3-bis(4-pyridyl)butane has emerged as a promising scaffold for the development of such sensors. Its structure, featuring two 4-pyridyl moieties linked by a flexible butane chain, offers several advantages. The nitrogen atoms of the pyridine rings can act as binding sites for various analytes, particularly metal ions, or can be functionalized to create more complex receptor cavities. The butane linker provides conformational flexibility, allowing the two pyridyl groups to orient themselves optimally for analyte binding. Furthermore, the pyridyl rings are amenable to a range of chemical modifications, enabling the attachment of various fluorophores and tuning of the sensor's photophysical properties.

This application note provides a comprehensive guide to the functionalization of 2,3-bis(4-pyridyl)butane for the development of fluorescent sensors. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the principles of sensor design and characterization.

Part 1: Strategic Approaches to the Functionalization of 2,3-bis(4-pyridyl)butane

The transformation of the non-fluorescent 2,3-bis(4-pyridyl)butane scaffold into a functional fluorescent sensor hinges on the strategic introduction of a fluorophore and, if necessary, enhancement of its analyte binding capabilities. Two primary strategies are presented here: N-alkylation to form fluorescent pyridinium-based sensors (viologen analogs) and palladium-catalyzed cross-coupling reactions to introduce fluorescent aryl moieties directly onto the pyridine rings.

N-Alkylation: Crafting Fluorescent Pyridinium-Based Sensors

N-alkylation of the pyridine nitrogen atoms in 2,3-bis(4-pyridyl)butane with fluorescent alkyl halides is a straightforward and effective method to generate fluorescent sensors. This reaction converts the pyridyl groups into pyridinium salts, which are known to exhibit interesting photophysical properties and can act as electron acceptors in photoinduced electron transfer (PET) based sensing mechanisms. The resulting dicationic structure, an analogue of viologens, can also participate in molecular recognition through electrostatic and cation-π interactions.[1][2]

The choice of the alkylating agent is critical as it directly introduces the fluorescent component. Alkyl halides containing well-known fluorophores such as anthracene, pyrene, or coumarin are ideal candidates. The N-alkylation reaction typically proceeds under mild conditions, making it compatible with a variety of functional groups.[3][4]

Diagram of the N-alkylation strategy:

Caption: General workflow for N-alkylation of 2,3-bis(4-pyridyl)butane.

Palladium-Catalyzed Cross-Coupling: Direct C-C Bond Formation for Aryl-Substituted Sensors

For a more rigid and conjugated system, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, offer a powerful tool to directly attach fluorescent aryl groups to the pyridine rings of the 2,3-bis(4-pyridyl)butane scaffold.[5] This approach requires prior functionalization of the pyridine rings with a suitable leaving group, such as a halogen (Br, I) or a triflate, or conversion to a boronic acid/ester. While this adds synthetic steps, it provides greater control over the final structure and allows for the introduction of a wider range of fluorescent and electron-donating or -withdrawing groups to fine-tune the sensor's properties.[6][7]

The introduction of aryl substituents can lead to sensors with large Stokes shifts and high quantum yields, properties that are highly desirable for practical applications.[8][9] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.[7]

Diagram of the Cross-Coupling Strategy:

Caption: Workflow for functionalization via Palladium-catalyzed cross-coupling.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the functionalization of 2,3-bis(4-pyridyl)butane.

Protocol 2.1: Synthesis of a Bis-Anthracenylmethyl Pyridinium Sensor via N-Alkylation

This protocol describes the synthesis of a fluorescent sensor by reacting 2,3-bis(4-pyridyl)butane with 9-(bromomethyl)anthracene.

Materials:

-

2,3-bis(4-pyridyl)butane

-

9-(bromomethyl)anthracene

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-bis(4-pyridyl)butane (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

Reagent Addition: To the stirred solution, add 9-(bromomethyl)anthracene (2.2 mmol, 2.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add diethyl ether to the solution until a precipitate is observed.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted 9-(bromomethyl)anthracene.

-

Drying: Dry the purified product under vacuum to yield the bis-anthracenylmethyl pyridinium bromide salt as a solid.

Characterization:

-

¹H NMR: Expect to see characteristic shifts for the pyridinium protons, the butane bridge protons, and the aromatic protons of the anthracene moieties. The methylene protons of the anthracenylmethyl group will also be visible.

-

¹³C NMR: Confirm the presence of all carbon atoms in the final product.

-

Mass Spectrometry (ESI-MS): Observe the molecular ion peak corresponding to the dicationic product.

-

UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra to determine the photophysical properties of the sensor.

Protocol 2.2: Halogenation of 2,3-bis(4-pyridyl)butane for Cross-Coupling

This protocol describes a hypothetical procedure for the bromination of the pyridine rings at the 3-position, a necessary step for subsequent Suzuki coupling. Note: Specific conditions for this substrate may require optimization.

Materials:

-

2,3-bis(4-pyridyl)butane

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Oleum (fuming sulfuric acid)

-

Round-bottom flask

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add 2,3-bis(4-pyridyl)butane (1.0 mmol) to a mixture of concentrated sulfuric acid and oleum.

-

Reagent Addition: Slowly add N-Bromosuccinimide (2.2 mmol) in small portions, keeping the temperature controlled.

-

Reaction: Heat the mixture to 120-130 °C for several hours. Monitor the reaction by taking small aliquots, quenching with water, neutralizing, and analyzing by GC-MS.

-

Work-up: Carefully pour the cooled reaction mixture onto ice, and then neutralize with a strong base (e.g., NaOH) while cooling in an ice bath.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Purify the product by column chromatography on silica gel.

Protocol 2.3: Suzuki-Miyaura Cross-Coupling with a Fluorescent Boronic Acid

This protocol outlines the coupling of the di-brominated 2,3-bis(4-pyridyl)butane with a fluorescent arylboronic acid (e.g., 4-pyrenylboronic acid).

Materials:

-

3,3'-Dibromo-2,3-bis(4-pyridyl)butane (from Protocol 2.2)

-

4-Pyrenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the di-brominated scaffold (1.0 mmol), 4-pyrenylboronic acid (2.5 mmol), and the palladium catalyst (5 mol%).

-

Solvent and Base Addition: Add the solvent mixture and an aqueous solution of the base.

-

Reaction: Heat the mixture to reflux for 8-24 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired fluorescent sensor.

Part 3: Principles of Fluorescent Sensing and Characterization

The functionalized 2,3-bis(4-pyridyl)butane derivatives can operate as fluorescent sensors through various mechanisms, most commonly Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

-

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore is initially "quenched" by the receptor in the absence of the analyte. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. For sensors based on 2,3-bis(4-pyridyl)butane, the pyridinium units can act as electron acceptors, quenching the fluorescence of an attached fluorophore. Binding of an electron-rich analyte can modulate this process.

-

Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission wavelength of ICT fluorophores is often sensitive to the polarity of the local environment. Analyte binding can alter the electronic properties of the system, leading to a change in the emission wavelength or intensity.

Diagram of a PET Sensing Mechanism:

Caption: Schematic of a "turn-on" PET-based fluorescent sensor.

Characterization of Sensing Performance

A thorough evaluation of a new fluorescent sensor involves several key experiments:

-

Selectivity: The fluorescence response of the sensor should be tested against a range of potential interfering analytes to ensure it is selective for the target analyte.

-

Sensitivity (Titration Studies): A fluorescence titration is performed by adding increasing concentrations of the analyte to a solution of the sensor and monitoring the change in fluorescence intensity. This allows for the determination of the limit of detection (LOD) and the binding constant (Kₐ).

-

Response Time: The time required for the sensor to reach a stable fluorescence signal after the addition of the analyte should be determined.

-

pH Dependence: The effect of pH on the fluorescence of the sensor and its complex with the analyte should be investigated to determine the optimal working pH range.

Table 1: Key Performance Metrics for a Fluorescent Sensor

| Parameter | Description | Method of Determination |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated from the standard deviation of the blank and the slope of the calibration curve at low concentrations. |

| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the analyte. | Determined by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2). |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Measured relative to a standard fluorophore with a known quantum yield. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Determined from the absorption and emission spectra. |

Conclusion

The 2,3-bis(4-pyridyl)butane scaffold provides a versatile and accessible platform for the construction of novel fluorescent chemosensors. Through straightforward functionalization strategies such as N-alkylation and palladium-catalyzed cross-coupling, a diverse range of sensors with tailored photophysical and analyte-binding properties can be synthesized. The protocols and principles outlined in this application note offer a solid foundation for researchers and drug development professionals to explore the potential of this promising molecular framework in the development of next-generation fluorescent sensing technologies.

References

- A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c0cc04444a]

- Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03328a]

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo048630b]

- Methyl Viologens of Bis-(4'-Pyridylethynyl)Arenes - Structures, Photophysical and Electrochemical Studies, and their Potential Application in Biology. Chemistry – A European Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/35502627/]

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/226027376_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

- Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells. Journal of Materials Chemistry B. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/tb/d2tb00892a]

- Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Data in Brief. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178302/]

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [URL: https://www.nobelprize.

- A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://www.researchgate.net/publication/47683416_A_pyridinium_cation-p_interaction_sensor_for_the_fluorescent_detection_of_alkyl_halides]

- Synthesis and electropolymerization of bis(4-cyano-1-pyridino)alkanes: effect of co- and counter-ions. ResearchGate. [URL: https://www.researchgate.net/publication/232049909_Synthesis_and_electropolymerization_of_bis4-cyano-1-pyridinoalkanes_effect_of_co-_and_counter-ions]

- RUDN University chemists synthesized new fluorescent substances for medical applications. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/568894]

- A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/CC/c0cc04444a]

- Viologen-inspired functional materials: synthetic strategies and applications. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc04269h]

- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7373500/]

- Oligomers of "extended viologen", p-phenylene-bis-4,4'-(1-aryl-2,6-diphenylpyridinium), as candidates for electron-dopable molecular wires. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15658826/]

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. ResearchGate. [URL: https://www.researchgate.net/publication/343003050_Synthesis_Spectroscopic_Evaluation_and_Preliminary_UV-Vis_Titration_Study_of_12-bisNN'-6-3-pyridylmethylamidopyridyl-2-carboxyamidobutane_as_a_Potential_Anion_Receptor]

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554832/]

- Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents. MDPI. [URL: https://www.mdpi.com/1420-3049/30/4/859]

- Thermal and Emission Properties of a Series of Lanthanides Complexes with N-Biphenyl-Alkylated-4-Pyridone Ligands. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001550/]

- Chain-Length-Dependent Photophysical Properties of α,ω-Di(4-pyridyl)polyenes: Effects of Solvent Polarity, Hydrogen Bond Formation, Protonation, and N-Alkylation. Journal of Fluorescence. [URL: https://www.researchgate.

-

Synthesis of para- and meta-imino- or -amino-methyl pyridyl-appended p-tert-butyl-calix[10]arene or p-tert-butyl-thiacalix[10]arene in 1,3-alternate conformation. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj02636a]

- Pyridyl group design in viologens for anolyte materials in organic redox flow batteries. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta08151k]

- Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. MDPI. [URL: https://www.mdpi.com/1420-3049/30/22/4996]

- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/25/9/2053]

- The regioselective functionalization of pyridine at 2,3,4-positions via carbene interme. ResearchGate. [URL: https://www.researchgate.

- Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [URL: https://www.researchgate.

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b401524a]

- Amines. National Council of Educational Research and Training. [URL: https://www.ncert.nic.in/textbook/pdf/lech204.pdf]

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [URL: https://www.researchgate.

- The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522271/]

- Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/1]

- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [URL: https://dergipark.org.tr/en/pub/fabadeczacilik/issue/91147/1577453]

- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. RSC Advances. [URL: https://www.semanticscholar.org/paper/Comprehensive-analysis-of-crystal-structure%2C-and-El-Ahmady-El-henawy/1063e9f4a9b6348f93630f92473859663738b555]

- Butane-1,4-diyl bis(pyridine-4-carboxylate). Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200922/]

- Synthesis of pyridyl functionalized 3-pyrrolyl BODIPY based fluoroprobes and application towards highly selective detection of picric acid. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02715a]

- Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents. [URL: https://patents.google.

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/uploads/Role-of-the-Pyridazine-Ring-in-Molecular-Recognition-Drug-Discovery-2020.pdf]

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.

- Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d4cs00473a]

- A Convenient Synthetic Approach to Bis-Functionalized Quaterfluorenes. ResearchGate. [URL: https://www.researchgate.

- An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02115]

Sources

- 1. A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. nobelprize.org [nobelprize.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Methyl Viologens of Bis-(4'-Pyridylethynyl)Arenes - Structures, Photophysical and Electrochemical Studies, and their Potential Application in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2,3-bis(4-pyridyl)butane

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,3-bis(4-pyridyl)butane. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

The unique structure of 2,3-bis(4-pyridyl)butane, featuring a nonpolar butane backbone and two basic pyridine rings, presents a distinct solubility profile.[1][2] While the pyridine moieties offer avenues for solubility enhancement, the hydrocarbon core contributes to low aqueous solubility at neutral pH.[3][4] This guide will walk you through systematic, evidence-based strategies to overcome these challenges.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My 2,3-bis(4-pyridyl)butane powder is not dissolving in my neutral (pH ~7.0) aqueous buffer. What is happening and what is the most effective first step?

Answer: This is the most common issue and is expected behavior. The low solubility is due to the molecule's structure: the hydrophobic butane backbone limits interaction with water, and at neutral pH, the two pyridine rings are in their neutral, less soluble free base form.

The most effective first step is pH adjustment . The pyridine rings contain basic nitrogen atoms.[5] By lowering the pH of your solvent, you can protonate these nitrogens. The pKa of a protonated pyridine ring (a pyridinium ion) is approximately 5.25.[6][7][8] Protonating these sites creates positively charged ions that readily interact with polar water molecules, dramatically increasing solubility.

Primary Recommendation: Lower the pH of your aqueous solvent to at least two pH units below the pKa. A target pH of ≤ 3.0 is recommended to ensure complete protonation and maximize solubility.

Question 2: I've lowered the pH with HCl, and while solubility improved, I still can't reach the high concentration needed for my stock solution. What is my next option?

Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system .[9] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with hydrophobic features like the butane backbone of your molecule.

Primary Recommendation: Prepare your stock solution in a high percentage of an organic co-solvent and then dilute it into your aqueous buffer.

-

Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for dipyridyl compounds.[10][11]

-

Other common options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Workflow: Start by dissolving the 2,3-bis(4-pyridyl)butane in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, carefully dilute this stock into your final aqueous medium. Be mindful of the final co-solvent concentration, as high levels of organic solvents can affect biological assays.

Question 3: My experimental system is highly sensitive to both pH changes and organic solvents. Are there any alternative methods to increase solubility?

Answer: Yes. For sensitive systems where altering pH or adding co-solvents is not viable, complexation with cyclodextrins is a powerful alternative.[12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule (in this case, the butane core of 2,3-bis(4-pyridyl)butane) while the hydrophilic exterior of the cyclodextrin itself remains dissolved in water. This forms a water-soluble inclusion complex.

Primary Recommendation: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native cyclodextrins. A detailed protocol is provided later in this guide.

Question 4: I successfully dissolved my compound in an acidic, low-pH solution. However, when I dilute this stock into my final, neutral pH biological buffer, a precipitate forms immediately. How can I prevent this?

Answer: This phenomenon, known as "fall-out" or precipitation, occurs because you have exceeded the thermodynamic solubility limit of the compound in the final buffer system.[5] The acidic stock solution keeps the compound protonated and soluble, but upon dilution into the neutral buffer, the compound deprotonates back to its poorly soluble free base form and crashes out of solution.

Troubleshooting Steps:

-

Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay to a level below its solubility limit at that specific pH and buffer composition.

-

Incorporate Surfactants: Add a small amount of a non-ionic, biocompatible surfactant (e.g., Tween® 80 or Polysorbate 20) to your final buffer. Surfactants can form micelles that help keep the compound dispersed and prevent precipitation.

-

Use a Different Formulation Strategy: If the required final concentration is still too high, you may need to rely on a co-solvent or cyclodextrin-based formulation from the start, as these can often support higher concentrations in the final buffer without precipitation.

Frequently Asked Questions (FAQs)

-

Q: What is the theoretical pKa of 2,3-bis(4-pyridyl)butane?

-

Q: Why is the compound so poorly soluble at physiological pH (7.4)?

-

Q: How does temperature affect the solubility of 2,3-bis(4-pyridyl)butane?

-

A: Generally, solubility increases with temperature. Gently warming the solution can help dissolve the compound. However, this is not always a reliable primary method, and you must be cautious of potential chemical degradation at elevated temperatures. Always check the compound's stability before applying heat.

-

-

Q: Can I use sonication to help dissolve the compound?

-

A: Yes, sonication is a useful physical method to break apart solid particles and accelerate the dissolution process. It increases the rate of dissolution but does not change the final equilibrium solubility. It is best used in combination with one of the chemical methods described above (pH adjustment, co-solvents).

-

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy based on your experimental constraints.

Caption: Decision tree for selecting a solubilization method.

Comparison of Solubilization Techniques

| Technique | Mechanism of Action | Pros | Cons | Best For... |

| pH Adjustment | Protonates the basic pyridine nitrogens, forming a highly soluble salt.[5] | High capacity, simple, cost-effective. | Can alter biological activity, may precipitate upon dilution into neutral buffers. | Robust assays that are insensitive to low pH; creating concentrated aqueous stocks. |

| Co-solvency | Reduces the polarity of the aqueous solvent to better accommodate the hydrophobic butane core.[9] | Highly effective for many compounds, easy to prepare high-concentration stocks. | Organic solvents (e.g., DMSO) can interfere with biological assays, even at low %.[10] | In vitro assays where a small, known concentration of co-solvent is tolerated. |

| Complexation | Encapsulates the hydrophobic portion of the molecule within a cyclodextrin host.[12] | Avoids pH extremes and organic solvents; often improves stability. | Lower capacity than pH/co-solvents, more expensive, can be a more complex formulation. | Sensitive biological systems, in vivo studies, and when pH/solvents must be avoided. |

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a 10 mM aqueous stock solution of 2,3-bis(4-pyridyl)butane (MW: 212.29 g/mol ).

Materials:

-

2,3-bis(4-pyridyl)butane

-

Deionized water

-

1 M Hydrochloric Acid (HCl)

-

Calibrated pH meter

Procedure:

-

Weigh out 2.12 mg of 2,3-bis(4-pyridyl)butane and place it in a suitable glass vial.

-

Add approximately 800 µL of deionized water to the vial. The compound will likely remain as a suspension.

-

While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution continuously.

-

Continue adding HCl until the solid material completely dissolves. The solution should become clear.

-

Confirm that the final pH of the solution is ≤ 3.0.

-

Adjust the final volume to 1.0 mL with deionized water to achieve a final concentration of 10 mM.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates before storage.

Protocol 2: Solubilization Using a DMSO Co-solvent

This protocol describes how to prepare a 50 mM stock solution in 100% DMSO.

Materials:

-

2,3-bis(4-pyridyl)butane

-

Anhydrous, high-purity DMSO

Procedure:

-

Weigh out 10.61 mg of 2,3-bis(4-pyridyl)butane and place it in a glass vial.

-

Add 1.0 mL of 100% DMSO to the vial.

-

Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear.

-

Store the stock solution in a tightly sealed vial at room temperature or as recommended, protected from light and moisture.[10] Note: When diluting into aqueous buffers, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes preparing a formulation using a 20% (w/v) HP-β-CD solution.

Materials:

-

2,3-bis(4-pyridyl)butane

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

Procedure:

-

Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in deionized water and bringing the final volume to 10 mL. Stir until clear.

-

Add the desired amount of solid 2,3-bis(4-pyridyl)butane directly to the 20% HP-β-CD solution.

-

Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate the process, but stability should be confirmed first.

-

After equilibration, visually inspect the solution for any undissolved material.

-

Filter the solution through a 0.22 µm syringe filter to remove any remaining solid and sterilize the solution. The concentration of the final solution should be determined analytically (e.g., by HPLC-UV).

Chemical Protonation Diagram

The following diagram illustrates the core principle of pH-dependent solubility for 2,3-bis(4-pyridyl)butane.

Caption: pH-dependent equilibrium of 2,3-bis(4-pyridyl)butane.

References

- Benchchem. Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones.

- ResearchGate. Solvent for 2,2' dipyridyl (DIP)

- Benchchem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.

- Solubility of Things. 2,2'-Bipyridine.

- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.

- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.

- Wikipedia. Bipyridine.

- Tetrahedron Letters via University of Tartu.

- Wikipedia. Butane.

- PCC Group.

- Quora.

- Organic Chemistry Data.

- Organic Chemistry Data.

Sources

- 1. Butane - Wikipedia [en.wikipedia.org]

- 2. Butane - reactions, applications, derivatives | PCC Group [products.pcc.eu]

- 3. Bipyridine - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

removing unreacted pyridine impurities from 2,3-bis(4-pyridyl)butane

Technical Support Center: Purification Protocols Ticket ID: PYR-442-B Subject: Removal of Unreacted Pyridine from 2,3-bis(4-pyridyl)butane Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist